molecular formula C17H14ClNO2 B1420705 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160257-12-4

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No.: B1420705
CAS No.: 1160257-12-4
M. Wt: 299.7 g/mol
InChI Key: RDLXRQSNCRQXIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-Ethyl-2-(5-methyl-2-furyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 6-Ethyl-2-(5-methyl-2-furyl)quinoline

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction results in the formation of this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The furan ring and quinoline moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is utilized for:

    Protein Labeling: The compound can be used to label proteins for detection and analysis in mass spectrometry.

    Chemical Probes: It serves as a chemical probe to study protein interactions and functions.

    Drug Development: Researchers use this compound to develop and test new drugs by studying its interactions with biological targets.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins. This covalent modification can alter the protein’s function, structure, or localization, thereby providing insights into protein behavior and interactions. The molecular targets and pathways involved depend on the specific protein being studied and the context of the research.

Comparison with Similar Compounds

6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride can be compared with other similar compounds such as:

    6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: This compound is the carboxylic acid derivative of the chloride and is used in similar research applications.

    6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-methyl ester: This ester derivative is used for different labeling and modification purposes in proteomics research.

The uniqueness of this compound lies in its reactivity and versatility in forming covalent bonds with proteins, making it a valuable tool in proteomics and drug development research.

Properties

IUPAC Name

6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLXRQSNCRQXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190283
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-12-4
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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